molecular formula C19H21FN4O2 B10995434 N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995434
M. Wt: 356.4 g/mol
InChI Key: LJRVAEXDNOXXPD-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an amine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in designing molecules that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The compound may inhibit or activate specific pathways, depending on its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21FN4O2/c20-16-8-4-5-9-17(16)22-18(25)14-21-19(26)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,26)(H,22,25)

InChI Key

LJRVAEXDNOXXPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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